molecular formula C8H8BF3O3 B2403167 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid CAS No. 1629148-48-6

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2403167
CAS No.: 1629148-48-6
M. Wt: 219.95
InChI Key: QJZJYNDNLGOFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, making them valuable in various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenyl halides using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-4-(trifluoromethyl)phenylboronic acid.

    Reduction: Formation of boronate esters.

    Substitution: Formation of substituted phenylboronic acids with various functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the design of enzyme inhibitors and sensors due to its ability to form reversible covalent bonds with diols and other biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the hydroxymethyl and trifluoromethyl groups, making it less versatile in certain applications.

    4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

    2-(Hydroxymethyl)phenylboronic acid: Lacks the trifluoromethyl group, which can influence its chemical stability and reactivity.

Uniqueness

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups. These functional groups enhance its reactivity and binding properties, making it a valuable compound in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts increased chemical stability and lipophilicity, which can be advantageous in drug design and material science.

Properties

IUPAC Name

[2-(hydroxymethyl)-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,13-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJYNDNLGOFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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